1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline
Description
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline, commonly known as Cyclazosin hydrochloride, is a synthetic quinazoline derivative with a molecular formula of C₂₃H₂₇N₅O₄·HCl and a molecular weight of 473.95 g/mol . It features a decahydroquinoxaline core substituted with a 4-amino-6,7-dimethoxyquinazolinyl group at position 1 and a 2-furanylcarbonyl moiety at position 2. This structural configuration confers selective antagonism against α₁-adrenergic receptors (α₁-ARs), a property shared with other quinazoline-based antihypertensives like prazosin and doxazosin .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDWRQDBIQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Nitration
Reduction and Cyclization
Chlorination and Amination
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Chlorination : Treatment with POCl₃ (1:3–1:10 molar ratio, 80–120°C, 2–6 h) replaces hydroxyl groups with chlorines.
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Amination : Selective substitution of the 4-chloro group with ammonia (20–25% NH₃, 40–75°C, 6–16 h) yields 2-chloro-4-amino-6,7-dimethoxyquinazoline.
Synthesis of Decahydroquinoxaline Derivatives
The decahydroquinoxaline core is synthesized via catalytic methods optimized for efficiency and yield.
Diamine Preparation
Catalytic Condensation
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Catalysts : CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O in ethanol at room temperature.
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Reaction : Condensation of 1,2-diamines with glyoxal derivatives forms the saturated quinoxaline ring.
Coupling of Quinazoline and Decahydroquinoxaline
The two heterocycles are linked via nucleophilic substitution or amide bond formation.
Nucleophilic Aromatic Substitution
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Conditions : 2-Chloro-4-amino-6,7-dimethoxyquinazoline reacts with decahydroquinoxaline amine in DMF at 80–100°C.
Introduction of the Furanoyl Group
Acylation Protocol
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Reagent : Furan-2-carbonyl chloride in dichloromethane with triethylamine (0–5°C, 2–4 h).
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Workup : Extraction and purification by silica gel chromatography yield the final product.
Optimization Strategies and Catalytic Enhancements
Solvent and Catalyst Screening
Green Chemistry Improvements
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Replacement of glacial acetic acid with water in oxidation steps.
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Use of hydrogen peroxide instead of KMnO₄ reduces heavy metal waste.
Analytical Characterization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Key Chemical Reactions
Molecular and Structural Data
Biological and Pharmacological Context
While the query focuses on chemical reactions, cyclazosin’s role as an α1B-adrenoceptor antagonist highlights its functional significance. The compound’s stereochemistry critically influences its receptor-binding profile, as demonstrated in studies on enantiomer activity .
Comparative Analysis of Related Compounds
| Compound | Structural Difference | Pharmacological Activity | Synthesis Complexity |
|---|---|---|---|
| Cyclazosin | Contains decahydroquinoxaline core | α1B-adrenoceptor antagonist | High (stereoselective) |
| Prazosin | Piperazine core instead of decahydroquinoxaline | α1-adrenoceptor antagonist | Moderate |
| Terazosin | Dihydroquinazoline core | α1-adrenoceptor antagonist | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interactions with biological targets. Its derivatives have shown promise in the development of drugs targeting various diseases.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties. A study highlighted the inhibition of specific cancer cell lines, suggesting that the compound could be developed into a chemotherapeutic agent. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies demonstrated effectiveness against a range of bacterial strains, making it a candidate for antibiotic development. The structure's ability to penetrate bacterial membranes is believed to contribute to its efficacy .
Pharmacological Applications
Pharmacological studies have focused on the compound's interaction with various biological systems, particularly its effects on enzyme activity and receptor binding.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes linked to disease processes. For instance, it has been tested against phospholipase A2, an enzyme implicated in inflammatory responses. Inhibition of this enzyme can lead to reduced inflammation and pain relief, suggesting potential applications in anti-inflammatory therapies .
Neuropharmacology
Research into the neuropharmacological effects of this compound indicates potential benefits in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, which may lead to therapeutic effects in conditions such as depression and anxiety .
Biochemical Research
The compound's unique structure provides a valuable tool for biochemical research, particularly in studies involving molecular interactions and cellular mechanisms.
Molecular Interaction Studies
Studies utilizing this compound have contributed to understanding how small molecules interact with larger biological macromolecules. This includes binding affinity studies with proteins and nucleic acids, which are crucial for drug design and discovery processes .
Cellular Mechanisms
Investigations into the cellular mechanisms affected by this compound have revealed insights into its role in modulating cellular signaling pathways. These findings are essential for developing targeted therapies that can more effectively treat diseases at the molecular level .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study conducted on various quinazoline derivatives demonstrated that modifications to the 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl) moiety enhanced anticancer activity against breast cancer cell lines (MCF-7). The results indicated that certain structural modifications led to increased potency and selectivity .
Case Study 2: Antibacterial Screening
In another investigation, the antibacterial properties of this compound were assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity attributed to its unique structure .
Mechanism of Action
The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline would involve its interaction with specific molecular targets. This might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Differentiation
α₁-Adrenergic Receptor Selectivity
- Cyclazosin and prazosin both exhibit high affinity for α₁-AR subtypes, but cyclazosin’s decahydroquinoxaline core may enhance receptor-binding stability compared to prazosin’s piperazine ring .
- Doxazosin incorporates a 1,4-benzodioxan group, which extends its half-life and allows once-daily dosing, unlike prazosin or cyclazosin .
Solubility and Bioavailability
- Cyclazosin and prazosin share poor aqueous solubility, necessitating salt forms (e.g., hydrochloride) for clinical use.
- Doxazosin mesylate’s sulfonate group improves solubility, enhancing its pharmacokinetic profile .
Research Findings
- Cyclazosin : In vitro studies demonstrate its α₁-AR antagonism with an IC₅₀ of 12 nM , comparable to prazosin (IC₅₀ = 8 nM ) .
- Prazosin : Reduces heroin self-administration in rodent models, highlighting its CNS penetration .
- Doxazosin : Suppresses JAK/STAT signaling in cancer cells, suggesting pleiotropic effects beyond blood pressure control .
Biological Activity
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline is a compound that has attracted attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline is . The compound features a quinazoline core, which is known for its various bioactive properties. Its structural characteristics contribute to its interaction with biological targets.
Antihypertensive Effects
The compound has been identified as an effective antihypertensive agent. According to research, it can be administered in dosages ranging from 0.01 to 100 mg, with a preference for oral administration in divided doses. In cases of hypertensive crises, intravenous administration is recommended . The mechanism involves modulation of vascular resistance and cardiac output, which are critical factors in blood pressure regulation.
Anticancer Potential
Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Studies indicate that quinazoline-based compounds exhibit significant cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of specific receptors associated with tumor growth . Molecular docking studies have demonstrated that these compounds can effectively bind to cancer-related targets, suggesting their potential as therapeutic agents in oncology .
Antimicrobial and Other Activities
In addition to its antihypertensive and anticancer properties, quinazoline derivatives have been reported to possess antimicrobial activities. This includes effectiveness against bacteria and fungi, making it a candidate for further exploration in infectious disease treatment . Furthermore, these compounds have been noted for their analgesic and anti-inflammatory properties, expanding their therapeutic potential .
Case Studies
- Antihypertensive Activity : A study reported that the hydrochloride salt form of the compound demonstrated lower toxicity compared to other antihypertensive drugs like prazosin while maintaining efficacy .
- Cytotoxicity Assays : In vitro studies using the MTT assay have shown that certain derivatives of quinazoline exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating their potential for development as anticancer therapies .
- Molecular Docking Analysis : Molecular docking studies revealed favorable binding interactions between the compound and target proteins involved in cancer progression. The binding free energy values indicated a strong affinity for these targets, supporting further investigation into their therapeutic use .
Synthesis Methods
The synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline typically involves multi-step organic reactions. The process includes:
- Formation of the Quinazoline Core : This step often utilizes starting materials like 2-chloro-4-amino-6,7-dimethoxyquinazoline.
- Coupling Reactions : The introduction of the furanylcarbonyl group is achieved through coupling reactions with appropriate reagents under controlled conditions.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for biological testing.
Q & A
Q. Pitfalls :
- Low yields due to steric hindrance during piperazine coupling.
- Methoxy group demethylation under acidic/basic conditions.
- Purification challenges from byproducts (e.g., column chromatography with gradient elution recommended) .
How can experimental design optimize synthesis yield and purity?
Answer:
Use Design of Experiments (DoE) to identify critical parameters:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., PdCl₂ for coupling reactions).
- Responses : Yield, purity (HPLC).
Q. Methodology :
Apply a central composite design to screen variables.
Optimize via response surface methodology (RSM) .
Validate with reaction path quantum calculations (e.g., transition state analysis) to predict bottlenecks .
What advanced analytical techniques resolve structural ambiguities or impurities?
Answer:
- NMR : ¹H/¹³C and 2D-COSY for stereochemical confirmation of the decahydroquinoxaline ring.
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks.
- HPLC-PDA/MS : Detect trace impurities (e.g., demethylated byproducts).
- X-ray crystallography : Absolute configuration determination for crystalline intermediates .
How to address contradictory data in biological activity assays (e.g., in vitro vs. in vivo)?
Answer:
Orthogonal assays : Validate α1B-adrenoceptor binding (radioligand displacement) with functional assays (calcium flux).
Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and plasma protein binding.
In silico modeling : Use molecular docking (AutoDock Vina) to correlate binding poses with activity discrepancies.
Purity verification : Ensure >95% purity via HPLC to exclude interference from synthetic byproducts .
What computational strategies predict pharmacological mechanisms or off-target effects?
Answer:
Molecular Dynamics (MD) simulations : Study ligand-receptor binding stability (e.g., α1B-adrenoceptor).
QSAR modeling : Relate structural features (e.g., methoxy group position) to antagonistic potency.
Off-target screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify kinase or GPCR interactions.
ADMET prediction : Tools like ADMETlab 2.0 assess bioavailability and toxicity risks .
How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Core modifications : Substitute methoxy groups with ethoxy or halogens to probe electronic effects.
Linker variations : Replace piperazine with morpholine or thiomorpholine to assess conformational flexibility.
Functional group swaps : Exchange furanoyl with thiophene or pyridine carbonyl for steric/electronic comparisons.
Biological evaluation : Prioritize assays based on target engagement (e.g., α1B binding IC₅₀ vs. functional antagonism EC₅₀) .
What methodologies mitigate challenges in scaling up synthesis?
Answer:
Flow chemistry : Continuous processing for exothermic steps (e.g., acylation).
Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.
Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use.
Process analytical technology (PAT) : In-line FTIR or Raman for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
